molecular formula C22H26FN3O5S B2581630 N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide CAS No. 898450-04-9

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2581630
CAS No.: 898450-04-9
M. Wt: 463.52
InChI Key: CMZOYOPCCRLFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine ring substituted at the 2-position with a 4-fluorobenzenesulfonyl group, connected via an ethyl chain to an ethanediamide bridge. The ethanediamide moiety is further linked to a 3-methoxyphenyl group. Such motifs are common in central nervous system (CNS) agents, anticancer compounds, and protease inhibitors .

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O5S/c1-31-19-7-4-5-17(15-19)25-22(28)21(27)24-13-12-18-6-2-3-14-26(18)32(29,30)20-10-8-16(23)9-11-20/h4-5,7-11,15,18H,2-3,6,12-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZOYOPCCRLFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with the methoxyphenyl group. Common synthetic routes may include:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Coupling with Methoxyphenyl Group: The final step involves coupling the piperidine derivative with the methoxyphenyl group using amide bond formation techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Implications

W-15 and W-18 (Opioid Receptor Modulators)
  • W-15 : 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide
  • W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide
  • Comparison: Both W-15 and W-18 share a 2-piperidinylidene core with sulfonamide substituents, similar to the target compound’s 4-fluorobenzenesulfonyl group. Unlike the target compound, W-15/W-18 lack the ethanediamide bridge and 3-methoxyphenyl group, but their 2-piperidinyl substitution is critical for opioid receptor binding. Activity: W-15 and W-18 exhibit µ-opioid receptor affinity, but their 2-piperidinylidene structure reduces potency compared to fentanyl (a 4-piperidinyl derivative). The target compound’s ethanediamide group could introduce hydrogen bonding, altering selectivity for non-opioid targets .
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide ()
  • Structure : Piperidine substituted with methylsulfanyl benzyl at the 4-position and ethanediamide linked to 4-(trifluoromethoxy)phenyl.
  • Comparison :
    • Both compounds share the ethanediamide bridge but differ in piperidine substitution (2-position vs. 4-position) and aromatic groups (3-methoxy vs. 4-trifluoromethoxy).
    • The 4-trifluoromethoxy group in ’s compound increases lipophilicity and metabolic stability compared to the target’s 3-methoxyphenyl. This could influence blood-brain barrier penetration or cytochrome P450 interactions .
Ethyl Phenyl(piperidin-2-yl)acetate ()
  • Structure : Piperidin-2-yl group linked to ethyl phenylacetate.
  • Comparison :
    • Shares the 2-piperidinyl motif but lacks sulfonamide and ethanediamide groups. The ester group suggests hydrolytic instability, whereas the target compound’s sulfonamide and amide bonds may enhance stability .

Structure-Activity Relationship (SAR) Insights

  • Piperidine Substitution : 2-Position derivatives (target compound, W-15) favor conformational flexibility, while 4-position derivatives (fentanyl) enhance receptor binding rigidity.
  • Sulfonamide vs. Ethanediamide : Sulfonamides (W-15, target compound) improve solubility and hydrogen bonding, whereas ethanediamides (target compound, ) may enhance chelation or protease inhibition.
  • Aromatic Substituents: 4-Fluorobenzenesulfonyl (target): Enhances metabolic stability and electron withdrawal. 4-Trifluoromethoxy (): Maximizes lipophilicity and steric bulk .

Data Table: Structural and Functional Comparison

Compound Name Piperidine Substitution Key Functional Groups Pharmacological Notes Reference
Target Compound 2-position 4-Fluorobenzenesulfonyl, ethanediamide Hypothetical CNS/protease activity
W-15 2-piperidinylidene 4-Chlorobenzenesulfonamide µ-opioid receptor affinity
’s Compound 4-position Methylsulfanyl benzyl, ethanediamide Enhanced lipophilicity
Ethyl Phenyl(piperidin-2-yl)acetate 2-position Ester, phenyl Potential rapid metabolism

Biological Activity

N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide is a synthetic compound characterized by a complex structure, which includes a piperidine ring, a sulfonamide group, and an ethanediamide backbone. The unique combination of these functional groups suggests significant potential for diverse biological activities, particularly in medicinal chemistry.

Structural Features

The compound's structure can be broken down into several key components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which is known for its role in various pharmacological activities.
  • 4-Fluorobenzenesulfonyl Group : This moiety enhances the compound's ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.
  • Ethyl Chain and 3-Methoxyphenyl Group : These components contribute to the compound's lipophilicity and may influence its pharmacokinetic properties.

Anti-inflammatory Properties

Preliminary studies have indicated that this compound exhibits anti-inflammatory activity. Specifically, it has been shown to inhibit nitric oxide production in RAW264.7 cells stimulated by lipopolysaccharides, suggesting potential utility as an anti-inflammatory agent .

The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. This could include binding to enzymes or receptors that modulate inflammatory pathways, leading to reduced production of pro-inflammatory mediators. Further research is needed to elucidate the precise pathways involved.

Study 1: Inhibition of Nitric Oxide Production

In a controlled laboratory setting, the compound was tested for its ability to inhibit nitric oxide production in macrophage-like RAW264.7 cells. The results demonstrated a significant reduction in nitric oxide levels compared to control groups treated with lipopolysaccharides alone. This finding underscores the compound's potential as an anti-inflammatory therapeutic .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of similar compounds has provided insights into how modifications to the piperidine ring and sulfonamide group can enhance biological activity. For instance, variations in substituents on the phenyl rings were found to significantly impact potency against specific biological targets .

Comparative Analysis Table

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundPiperidine ring, sulfonamide groupAnti-inflammatory activity
4-FluorobenzenesulfonamideSulfonamide groupAntimicrobial activity
Piperidine derivativesBasic piperidine structureAnalgesic properties

Q & A

What are the critical steps for optimizing the synthesis of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide?

Basic Research Question
The synthesis involves multi-step organic reactions, including sulfonylation of the piperidine ring, nucleophilic substitution, and amide coupling. Key challenges include controlling stereochemistry during piperidine functionalization and avoiding side reactions in the sulfonylation step.

  • Methodological Answer :
    • Piperidine Functionalization : Start with (S)-piperidine-2-carboxylic acid methyl ester hydrochloride (as in , Table 14) for stereochemical control. React with 4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) to install the sulfonyl group.
    • Ethyl Linker Addition : Use reductive amination (NaBH3CN) to attach the ethyl group to the piperidine nitrogen.
    • Amide Coupling : Employ HATU or EDCI/HOBt for coupling the ethanediamide moiety with 3-methoxyaniline. Monitor reaction progress via LC-MS to detect intermediates and byproducts .

How can structural confirmation of this compound be achieved using advanced spectroscopic techniques?

Basic Research Question
Accurate structural elucidation requires complementary spectroscopic methods:

  • Methodological Answer :
    • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the piperidine ring conformation (e.g., axial/equatorial sulfonyl group) and amide bond geometry. 19F^{19}\text{F}-NMR can verify the integrity of the 4-fluorobenzenesulfonyl group.
    • HRMS : High-resolution mass spectrometry ensures molecular formula validation (e.g., [M+H]+^+ or [M+Na]+^+ peaks).
    • X-ray Crystallography : If crystallizable, single-crystal analysis resolves stereochemical ambiguities, particularly the piperidine ring puckering and substituent orientation .

What experimental strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?

Advanced Research Question
SAR studies require systematic modification of substituents and functional groups:

  • Methodological Answer :
    • Piperidine Modifications : Compare analogs with varying sulfonyl groups (e.g., 4-methylbenzenesulfonyl vs. 4-fluoro) to assess electronic effects on target binding ().
    • Ethanediamide Linker : Replace the ethanediamide with malonamide or urea to evaluate hydrogen-bonding contributions.
    • 3-Methoxyphenyl Substitutions : Test derivatives with halogenated (e.g., 3-chloro) or bulkier aryl groups to probe steric tolerance in biological assays.
    • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with hypothetical targets like GPCRs or kinases .

How can researchers resolve contradictions in biological activity data across different assay systems?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell permeability, protein expression levels):

  • Methodological Answer :
    • Assay Standardization : Use orthogonal assays (e.g., cell-based vs. enzymatic) to validate activity. For example, confirm enzyme inhibition in a purified kinase assay if cell-based results are inconsistent.
    • Solubility Testing : Measure solubility in DMSO/PBS mixtures to rule out aggregation artifacts.
    • Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes) to assess if rapid degradation explains low activity in cellular models .

What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Advanced Research Question
Predict ADME (absorption, distribution, metabolism, excretion) using in silico tools:

  • Methodological Answer :
    • LogP/D Calculations : Use software like MarvinSuite or SwissADME to estimate lipophilicity, which impacts membrane permeability.
    • CYP450 Metabolism : Apply StarDrop or MetaSite to predict cytochrome P450-mediated oxidation sites (e.g., demethylation of the 3-methoxyphenyl group).
    • BBB Penetration : Employ the Blood-Brain Barrier module in Schrödinger Suite to assess CNS applicability based on polar surface area (<90 Å2^2) and molecular weight (<500 Da) .

How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate it?

Basic Research Question
Chiral impurities can drastically alter biological activity:

  • Methodological Answer :
    • Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane:IPA mobile phases to separate enantiomers.
    • Stereochemical Control : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization.
    • Optical Rotation : Measure specific rotation ([α]D_D) and compare to literature values for pure enantiomers .

What are the best practices for designing in vitro toxicity assays for this compound?

Advanced Research Question
Early toxicity screening mitigates downstream failures:

  • Methodological Answer :
    • Cytotoxicity : Use MTT or resazurin assays in HEK293 or HepG2 cells at 10–100 µM concentrations.
    • hERG Inhibition : Perform patch-clamp assays or use a fluorescence-based hERG binding assay (e.g., Invitrogen’s Predictor hERG Kit).
    • Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.